Isopropyl-d7-amine

描述

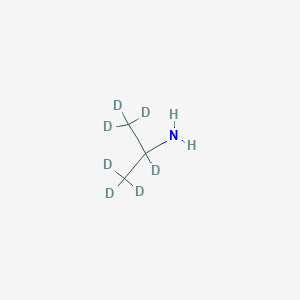

Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLVOIRVHMVIS-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480336 | |

| Record name | Isopropyl-d7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106658-09-7 | |

| Record name | Isopropyl-d7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106658-09-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isopropyl-d7-amine in Modern Research: A Technical Guide for Drug Development Professionals

Foreword: The Silent Power of a Neutron

In the intricate world of pharmaceutical research, the pursuit of precision, reliability, and deeper mechanistic understanding is paramount. We operate at the molecular level, where even the slightest alteration can cascade into significant changes in a drug's behavior within a biological system. It is in this context that stable isotope-labeled compounds have transitioned from niche academic tools to indispensable assets in the drug development pipeline. The replacement of a single proton with a deuteron—the addition of a single neutron—imparts no change to a molecule's fundamental chemical reactivity or shape, yet it provides a powerful handle for analytical quantification and a subtle brake for metabolic processes.

This guide focuses on a specific, yet broadly applicable deuterated building block: Isopropyl-d7-amine (2-Propan-1,1,1,2,3,3,3-d7-amine) . While seemingly a simple molecule, its utility in research is profound. This document moves beyond a mere cataloging of applications. Instead, it aims to provide the causality behind its use, offering field-proven insights into its role as a superior internal standard for quantitative bioanalysis and as a strategic tool in the investigation of pharmacokinetics and drug metabolism. We will explore not just the what, but the why and the how, equipping researchers, scientists, and drug development professionals with the foundational knowledge to leverage this compound and analogous deuterated compounds to their fullest potential.

Part 1: The Gold Standard Internal Standard for Quantitative Bioanalysis

The accurate quantification of a drug or metabolite in a complex biological matrix, such as plasma or urine, is a cornerstone of preclinical and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical technique of choice for this purpose due to its exceptional sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS data is critically dependent on the ability to correct for experimental variability. This is the primary role of an internal standard (IS).[2]

The Principle of Co-elution and Co-ionization

An ideal internal standard should behave identically to the analyte of interest during sample preparation (extraction, concentration) and analysis (chromatography, ionization), but be distinguishable by the mass spectrometer.[2] A stable isotope-labeled (SIL) version of the analyte, such as this compound for an analyte containing an isopropylamine moiety, represents the pinnacle of this ideal.[3][4]

Here's why:

-

Physicochemical Equivalence: Deuteration results in a negligible change to the molecule's polarity, pKa, and shape. Consequently, the deuterated IS and the non-deuterated analyte co-elute during liquid chromatography.

-

Correction for Matrix Effects: Biological samples contain a myriad of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as matrix effects. This can either suppress or enhance the analyte signal, leading to inaccurate quantification. Because the SIL IS has virtually identical ionization characteristics and is present at the same chromatographic retention time, it experiences the same matrix effects as the analyte. By calculating the ratio of the analyte signal to the IS signal, these variations are effectively normalized, ensuring data accuracy.[3]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly recommend the use of a SIL-IS in bioanalytical methods submitted for regulatory review.[3]

Experimental Workflow: Bioanalytical Method Development & Validation

Let us consider a hypothetical scenario: the development of a validated LC-MS/MS method for the quantification of a new primary amine drug, "Drug-IPA," which contains an isopropylamine functional group, in human plasma. This compound is the logical choice for the internal standard.

The first step is to optimize the detection parameters for both Drug-IPA and this compound. This is achieved by infusing a standard solution of each compound directly into the mass spectrometer.

-

Parent Ion Identification: In positive electrospray ionization (ESI+) mode, identify the protonated parent ions, [M+H]⁺.

-

Product Ion Selection: Fragment the parent ions via collision-induced dissociation (CID) and identify stable, high-intensity product ions. The most intense and specific precursor → product ion transition is selected for Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Drug-IPA (Analyte) | 150.2 | 108.1 | Hypothetical values for a small molecule. |

| This compound (IS) | 67.2 | 49.1 | Hypothetical values based on fragmentation. |

Table 1: Example MRM transitions for a hypothetical analyte and this compound.

The goal is to achieve a sharp, symmetrical peak for the analyte and IS, free from interference from matrix components.

-

Column Selection: A C18 reversed-phase column is a common starting point for small amine-containing molecules.

-

Mobile Phase Optimization: A gradient elution using water and methanol or acetonitrile, often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency for amines, is developed. The gradient is tuned to ensure the analyte elutes in a region with minimal matrix interference.

The objective is to efficiently extract the analyte and IS from the plasma while removing proteins and other interfering substances.

-

Protein Precipitation: A simple and common method. Add a volume of cold acetonitrile (often containing the IS) to the plasma sample.

-

Centrifugation: Vortex and then centrifuge to pellet the precipitated proteins.

-

Supernatant Analysis: Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

Before use in regulated studies, the method must be rigorously validated according to ICH M10 guidelines.[3] this compound is critical to passing these tests.

-

Specificity & Selectivity: Blank plasma from multiple sources is analyzed to ensure no endogenous compounds interfere with the MRM transitions of the analyte or IS.

-

Crosstalk: A high concentration of the analyte is analyzed to ensure it does not contribute to the IS signal, and vice versa.

-

Linearity, Accuracy, and Precision: Calibration curves and quality control (QC) samples are prepared and analyzed to demonstrate the method is reliable over a defined concentration range.

-

Stability: The stability of the analyte and IS is tested under various conditions (freeze-thaw, bench-top, long-term storage).[3]

Part 2: A Strategic Tool in Pharmacokinetic & Metabolic Research

Beyond its role in quantification, the deuterium in this compound can be strategically used to probe and alter a drug's metabolic fate. This application is rooted in a quantum mechanical principle known as the Deuterium Kinetic Isotope Effect (KIE) .[5]

The Principle of the Kinetic Isotope Effect (KIE)

The covalent bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[5] This is due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond than a C-H bond.

In drug metabolism, many enzymatic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[6][7] If a hydrogen atom at a site of metabolism (a "metabolic soft spot") is replaced with deuterium, the rate of that metabolic reaction can be significantly slowed.[8]

Application in Modulating Metabolism

For a drug candidate containing an isopropylamine group, a primary site of metabolism might be N-dealkylation or oxidation of the isopropyl group itself.

-

Slowing Metabolism: By synthesizing the drug with a deuterated isopropylamine moiety (using this compound as a starting material), the C-D bonds can "shield" the molecule from rapid metabolism at that position.

-

Improving Pharmacokinetics: This can lead to several desirable outcomes:

-

Longer Half-Life: Reduced metabolic clearance prolongs the drug's circulation time.[9]

-

Increased Exposure: Slower metabolism can increase the overall drug exposure (AUC).

-

Reduced Toxic Metabolites: If a particular metabolic pathway leads to a toxic metabolite, deuteration can redirect metabolism towards safer pathways ("metabolic switching").[9]

-

Improved Dosing Regimens: A longer half-life may allow for less frequent dosing, improving patient compliance.

-

The first FDA-approved deuterated drug, Deutetrabenazine, is a prime example of this strategy, where deuteration of methoxy groups slows its metabolism, leading to a more favorable pharmacokinetic profile compared to the non-deuterated parent drug.[9]

Experimental Design: A Comparative Pharmacokinetic Study

To evaluate the benefits of deuteration, a typical study design involves:

-

Dosing: Administering equivalent doses of the non-deuterated drug and the deuterated analogue to separate groups of test subjects (e.g., rats or mice).

-

Sampling: Collecting blood samples at multiple time points post-dose.

-

Bioanalysis: Quantifying the concentration of the parent drug in each sample using a validated LC-MS/MS method (which would itself use a SIL-IS).

-

Pharmacokinetic Modeling: Plotting the concentration-time data to calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). A significant increase in t½ and AUC for the deuterated compound would validate the KIE-based strategy.[8]

Conclusion

This compound is more than a catalog chemical; it is a versatile and powerful tool for the modern drug development scientist. Its primary application as a stable isotope-labeled internal standard is fundamental to generating accurate, reliable, and defensible quantitative bioanalytical data, forming the bedrock of pharmacokinetic, toxicokinetic, and clinical dose-finding studies.[3] Furthermore, when incorporated into a drug candidate, the deuterium atoms of this compound can strategically leverage the kinetic isotope effect to favorably modulate a molecule's metabolic profile.[5] This can de-risk development by solving pharmacokinetic challenges, potentially leading to safer and more effective medicines. Understanding the principles behind these applications allows researchers to move from simple execution to informed and innovative experimental design.

References

-

Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

-

Perrin, C. L., & Ohta, B. K. (2025). β-Deuterium Isotope Effects on Amine Basicity, “Inductive” and Stereochemical. Journal of the American Chemical Society. [Link]

-

Sharma, R., Strelevitz, T. J., Gao, H., Lydzinski, E., Mistry, S., Coffey, J., ... & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

Perrin, C. L., Kuperman, J., & Ohta, B. K. (2025). Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. The Journal of Organic Chemistry. [Link]

-

Lin, L. (2023). Use of Internal Standard in LC-MS/MS Method. RPubs. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

-

Niwa, T., Naito, S., & Imagawa, N. (2022). A Liquid Chromatography-Mass Spectrometry Method to Study the Interaction between Membrane Proteins and Low-Molecular-Weight Compound Mixtures. Metabolites, 12(11), 1083. [Link]

-

Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Liu, Y., Zhang, Y., & Li, J. (2018). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Acta Pharmaceutica Sinica B, 8(3), 429-436. [Link]

-

Brede, C., & Skjevrak, I. (2025). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry. [Link]

-

Savoie, N., et al. (2024). 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs; LNP; Tumor/FFPE Biopsy; Targeted Proteomics; Small Molecule Covalent Inhibitors; Chiral Bioanalysis; Remote Regulatory Assessments; Sample Reconciliation/Chain of Custody (PART 1A - Recommendations on Mass Spectrometry, Chromatography, Sample Preparation Latest Developments, Challenges, and Solutions and BMV/Regulated Bioanalysis PART 1B - Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine). Bioanalysis, 16(9), 307-364. [Link]

-

Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 52(2), 203-214. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Deuteration and the Imperative of Safety

An In-depth Technical Guide: Isopropyl-d7-amine Safety, Handling, and Experimental Protocols

In the landscape of modern drug discovery and development, the strategic use of stable isotopes has emerged as a powerful tool for optimizing pharmacokinetic profiles. This compound, a deuterated analog of isopropylamine, exemplifies this approach. The substitution of hydrogen with deuterium, its heavier, non-radioactive isotope, can significantly alter metabolic pathways due to the kinetic isotope effect (KIE).[1] The stronger carbon-deuterium (C-D) bond can slow metabolic processes involving C-H bond cleavage, potentially leading to a longer drug half-life, reduced formation of toxic metabolites, or altered metabolic shunting.[2][3]

While deuterated compounds are generally considered to have low intrinsic toxicity, their safety profile is intrinsically linked to the parent molecule.[1] Therefore, the acute hazards of this compound are considered equivalent to those of its highly flammable, toxic, and corrosive parent compound, isopropylamine. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth safety protocols and handling procedures that extend beyond a standard Safety Data Sheet (SDS). It is designed to instill a culture of safety through a deep understanding of the compound's properties and the rationale behind specific handling protocols.

Section 1: Chemical and Physical Identity

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 1,1,1,2,3,3,3-heptadeuteriopropan-2-amine | [4][5] |

| Synonyms | This compound, 2-Aminopropane-d7 | [6][7][8] |

| CAS Number | 106658-09-7 | [5][6][7] |

| Molecular Formula | C₃D₇H₂N | [5][7] |

| Linear Formula | CD₃CD(NH₂)CD₃ | [6] |

| Molecular Weight | 66.15 g/mol | [4][5][6] |

| Appearance | Colorless liquid | [7] |

| Odor | Amine-like, ammonia-like | [7][9] |

| Boiling Point | 33-34 °C (91-93 °F) | [7] |

| Flash Point | ≤ -25 °C (≤ -13 °F) closed cup | [6] |

| Density | 0.775 g/mL at 25 °C | |

| Water Solubility | Soluble | [7] |

Section 2: GHS Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). Its primary hazards stem from its extreme flammability, acute toxicity via multiple exposure routes, and severe corrosivity. The GHS classification necessitates stringent handling protocols and the use of comprehensive personal protective equipment.[4]

| GHS Classification | |

| Pictograms | |

| Signal Word | Danger |

| Hazard Classifications | Flammable Liquid, Category 1Acute Toxicity, Category 3 (Oral, Dermal, Inhalation)Skin Corrosion, Category 1ASerious Eye Damage, Category 1Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory system) |

| Hazard Statements | H224: Extremely flammable liquid and vapor.[4][6][7]H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[6][10]H314: Causes severe skin burns and eye damage.[6][7][10]H335: May cause respiratory irritation.[6][7] |

Section 3: Core Safety Protocols and Methodologies

Adherence to rigorous safety protocols is non-negotiable when working with this compound. The following sections detail the necessary engineering controls, personal protective equipment, and step-by-step procedures for safe handling and storage.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from chemical hazards.

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood to prevent the inhalation of toxic and irritating vapors.[1][11]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[12]

-

Emergency Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[13][14] All personnel must be trained in their use.

-

Ignition Source Control: Due to the extremely low flash point and high flammability, all potential ignition sources (e.g., open flames, hot plates, static electricity, spark-producing equipment) must be strictly excluded from the handling area.[7][10][13] Use only explosion-proof electrical equipment.[13]

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is a critical, task-dependent process. The following workflow diagram illustrates the decision-making process for ensuring adequate protection.

Caption: PPE selection workflow for handling this compound.

Step-by-Step Safe Handling and Storage Protocol

This protocol provides a self-validating system for handling this compound, where each step is designed to mitigate a specific risk.

A. Preparation and Pre-Handling Checks:

-

Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

-

Clear Workspace: Remove all unnecessary items, especially flammable materials and ignition sources, from the fume hood.

-

Assemble Materials: Place all necessary equipment (beakers, syringes, spatulas, waste container) inside the hood to minimize movement in and out of the containment area.

-

Don PPE: Put on all PPE as determined by the workflow in Section 3.2. This must include, at a minimum, double nitrile gloves, a flame-resistant lab coat, and safety goggles.[6][10]

B. Handling the Compound (e.g., Aliquoting):

-

Inert Atmosphere: To maintain isotopic purity and prevent degradation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible.[1] This is crucial as amines can react with atmospheric CO₂.

-

Grounding: Ensure all metal containers and equipment are grounded to dissipate static electricity, a potential ignition source.[9][13]

-

Transfer: Use a syringe or pipette for liquid transfers. Perform transfers slowly to avoid splashing and generating aerosols.

-

Sealing: Immediately after dispensing, securely close the primary container. Containers must be carefully resealed and kept upright to prevent leakage.[10]

C. Storage Protocol:

-

Container: Store in the original, tightly sealed container.

-

Location: Store in a designated, locked, and well-ventilated flammable liquid storage cabinet.[6][15]

-

Segregation: Store away from incompatible materials, particularly acids and strong oxidizing agents.[13]

-

Temperature: Keep in a cool, dry place away from heat and direct sunlight.[10][15]

Section 4: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning any work with the compound.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15][16] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15][16] |

| Eye Contact | Immediately flush eyes with water for at least 15-20 minutes, holding the eyelids open.[15][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[15] |

| Ingestion | Do NOT induce vomiting.[10][16] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |

Spill Management Protocol

The response to a spill depends on its scale and location.

Caption: Decision tree for responding to an this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][10] A solid stream of water may spread the fire.[17]

-

Specific Hazards: The compound is extremely flammable. Vapors are heavier than air and may travel to a distant ignition source and flash back.[9] Containers may explode when heated. Combustion produces toxic nitrogen oxides (NOx) and carbon oxides.[7][10]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Section 5: Waste Disposal

Proper disposal is a legal and ethical responsibility to protect personnel and the environment.

-

Waste Classification: All this compound waste and contaminated materials are classified as hazardous waste.

-

Containerization: Collect all liquid waste in a dedicated, properly labeled, and sealed hazardous waste container.[18] The container must be compatible with the chemical.

-

Segregation: Do not mix this compound waste with incompatible waste streams (e.g., acids, oxidizers).

-

Disposal of Empty Containers:

-

Thoroughly empty the container.

-

The first rinse of the container must be collected and disposed of as hazardous waste.[18]

-

For highly toxic materials, the first three rinses must be collected as hazardous waste.[18]

-

After proper rinsing and air-drying, deface the label and dispose of the container according to institutional guidelines.[19]

-

-

Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[10][18]

Conclusion

This compound is a valuable compound in research and development, but its utility is matched by its significant hazards. Its extreme flammability, acute toxicity, and corrosivity demand a comprehensive and proactive approach to safety. By understanding the rationale behind specific protocols—from engineering controls and PPE selection to emergency preparedness and waste disposal—researchers can create a self-validating system of safety. Adherence to the principles and procedures outlined in this guide is essential for protecting personnel, ensuring experimental integrity, and maintaining a safe laboratory environment.

References

- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Salamandra. (n.d.). Regulatory Considerations for Deuterated Products.

- Sigma-Aldrich. (n.d.). This compound D 98atom , 98 CP 106658-09-7.

- LGC Standards. (n.d.). This compound.

- Synquest Labs. (2019). Bis(isopropyl)amine Safety Data Sheet.

- CDN Isotopes. (2015). Safety Data Sheet iso-Propyl-d7-amine.

- Simson Pharma Limited. (2025). Deuterated Compounds.

- Bioscientia. (2023). Deuterated Drugs.

- MG Chemicals. (2025). Safety Data Sheet.

- Intellectual Property Magazine. (2018). Protecting deuterated drugs.

- Sigma-Aldrich. (n.d.). This compound D 98atom , 98 CP 106658-09-7 Properties.

- National Center for Biotechnology Information. (n.d.). Isopropylamine. PubChem Compound Database.

- Sigma-Aldrich. (2013). Safety Data Sheet.

- Ohio.gov. (2014). Material Safety Data Sheet PTLAI161.

- Savogran. (2019). Safety Data Sheet.

- Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.

- Fisher Scientific. (2025). Safety Data Sheet.

- LGC Standards. (n.d.). This compound Hydrochloride.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- GFA Production(Xiamen) Co., Ltd. (2024). Safety Data Sheet.

- Fisher Scientific. (2015). Safety Data Sheet.

- Clearsynth. (n.d.). Isopropyl-d7 Amine.

- CymitQuimica. (n.d.). This compound Hydrochloride.

- Santa Cruz Biotechnology. (n.d.). This compound hydrochloride.

- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

- PPG Industries. (n.d.). SAFETY DATA SHEET.

- Echemi. (n.d.). Isopropyldiethanolamine SDS, 121-93-7 Safety Data Sheets.

- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.

- Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.

- CP Lab Safety. (n.d.). This compound, 100 mg.

- Sigma-Aldrich. (n.d.). This compound D 98atom , 98 CP 106658-09-7.

- Zaera Research Group. (2022). Isopropyl alcohol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. salamandra.net [salamandra.net]

- 3. venable.com [venable.com]

- 4. This compound | C3H9N | CID 12203880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | TRC-I823977-100MG | LGC Standards [lgcstandards.com]

- 6. This compound D 98atom , 98 CP 106658-09-7 [sigmaaldrich.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. clearsynth.com [clearsynth.com]

- 9. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. opcw.org [opcw.org]

- 11. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 12. buyat.ppg.com [buyat.ppg.com]

- 13. fishersci.com [fishersci.com]

- 14. images.thdstatic.com [images.thdstatic.com]

- 15. mgchemicals.com [mgchemicals.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. tri-iso.com [tri-iso.com]

- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

Topic: Commercial Suppliers and Quality Validation of High-Purity Isopropyl-d7-amine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource for navigating the procurement and validation of high-purity Isopropyl-d7-amine (2-Propan-1,1,1,2,3,3,3-d7-amine). As a senior application scientist, my objective is to provide not just a list of suppliers, but a foundational understanding of the critical quality attributes, analytical methodologies, and strategic sourcing considerations that underpin successful research and development.

Introduction: The Strategic Value of Deuteration

This compound is a stable isotope-labeled (SIL) analogue of isopropylamine where seven hydrogen atoms have been replaced by deuterium. This substitution, while seemingly minor, imparts a significant change in mass (from 60.1 g/mol for the unlabeled compound to ~66.15 g/mol ) with negligible alteration of its chemical properties. This unique characteristic makes it an invaluable tool in modern drug development and analytical chemistry.

The introduction of deuterium can enhance a drug's metabolic stability and improve its pharmacokinetic profile without changing its therapeutic target, a concept known as the "deuterium effect."[1] More commonly, this compound is employed as a high-fidelity internal standard for quantitative analysis using mass spectrometry.[2] Its near-identical chromatographic behavior and distinct mass-to-charge ratio (m/z) allow for precise correction of analytical variability, a cornerstone of regulated bioanalysis.[3]

This guide provides an in-depth analysis of the supplier landscape, the non-negotiable aspects of quality control, and the practical application workflows essential for leveraging this critical reagent.

Part 1: The Commercial Supplier Landscape

The market for deuterated compounds is specialized, with a focus on high purity and detailed characterization. When sourcing this compound, researchers should consider suppliers who not only provide the product but also offer comprehensive analytical documentation and technical support. Below is a comparative summary of prominent commercial suppliers.

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | Product Code (Example) | Stated Isotopic Purity | Stated Chemical Purity | CAS Number | Molecular Formula | Notes |

| Sigma-Aldrich (Merck) | Aldrich-613584 | 98 atom % D[4] | 98% (CP)[5][4] | 106658-09-7[5] | C₃D₇H₂N / CD₃CD(NH₂)CD₃[4] | Offers bulk packaging and extensive technical documentation.[4] |

| LGC Standards | TRC-I823977 | Not explicitly stated | Not explicitly stated | 106658-09-7[6] | C₃D₇H₂N[6] | Marketed as a certified reference material; provides a certificate with exact weight packaging.[6] |

| BOC Sciences | 98 atom % D | 98% (CP)[] | 106658-09-7 | C₃H₂D₇N[] | Specializes in small molecule synthesis and operates GMP-compliant facilities.[] | |

| Clearsynth | CS-T-56844 | Not explicitly stated | Not explicitly stated | 106658-09-7[8] | C₃H₂D₇N[8] | Provides a range of services including custom synthesis and analytical services.[8] |

| Santa Cruz Biotechnology | sc-224633 | Not explicitly stated | Not explicitly stated | 106658-10-0 | C₃H₂D₇N·HCl[9] | Offers the hydrochloride salt form, which may be preferable for stability or solubility.[9] |

| Amerigo Scientific | Not explicitly stated | 98% (CP)[10] | 106658-09-7 | Not specified | Distributor serving the life sciences sector.[10] |

Note: "(CP)" refers to Chemically Pure. "atom % D" refers to the percentage of deuterium atoms at the labeled positions.

Part 2: The Cornerstone of Utility - Quality Control and Analytical Validation

The utility of a deuterated compound is directly proportional to its purity. The presence of unlabeled or partially labeled species can create interfering signals in mass spectrometry, while chemical impurities can introduce experimental artifacts.[1] Therefore, a robust analytical characterization is not a mere formality but a prerequisite for reliable data.

The Causality Behind Stringent QC: In quantitative bioanalysis, an internal standard must behave consistently. If a batch of this compound contains significant amounts of d6, d5, or d0 analogues, the response factor relative to the analyte will vary, leading to inaccurate quantification. Similarly, process-related chemical impurities can suppress or enhance the ionization of the analyte or the standard, a phenomenon known as the matrix effect.[3] Rigorous QC ensures that every batch meets the standards necessary for reproducible and accurate results.[2]

Core Analytical Techniques for Validation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for confirming the identity and isotopic enrichment of deuterated compounds.[1]

-

¹H-NMR: Used to identify the positions and quantify the residual, non-deuterated protons. A clean spectrum with minimal residual proton signals at the deuterated positions confirms high isotopic incorporation.

-

²H-NMR (Deuterium NMR): Directly observes the deuterium nuclei, confirming the specific locations of deuterium labeling on the molecular skeleton.

-

-

Mass Spectrometry (MS): Coupled with a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC), MS is essential for determining isotopic distribution and detecting trace chemical impurities.[11]

-

GC-MS: Ideal for volatile compounds like this compound, it provides excellent separation and allows for the determination of chemical purity and the relative abundance of different isotopologues (d7, d6, d5, etc.).

-

LC-MS: While less common for this specific small molecule, LC-MS is a critical tool for analyzing less volatile deuterated compounds and is the platform where these standards are most frequently used.[2][3]

-

Experimental Protocol 1: Verification of Isotopic Purity via GC-MS

Objective: To determine the isotopic distribution and chemical purity of a commercial sample of this compound.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a dilute working solution of 10 µg/mL in methanol.

-

Instrumentation: Utilize a standard GC-MS system (e.g., Agilent GC/MSD).

-

GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Inlet: Split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 15°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition: Full Scan mode from m/z 30 to 100 to identify all potential fragments and impurities.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound.

-

Extract the mass spectrum for the peak. The molecular ion (M+) should be observed at m/z 66.

-

Analyze the isotopic cluster around the molecular ion to determine the relative abundance of the unlabeled (m/z 59) and partially labeled species.

-

Integrate the total ion chromatogram (TIC) to calculate chemical purity by dividing the area of the main peak by the total area of all peaks.

-

Visualization 1: Quality Control Workflow

The following diagram illustrates a self-validating workflow for ensuring the quality of each batch of this compound.

Caption: A typical quality control workflow for producing high-purity this compound.

Part 3: Practical Application - this compound as an Internal Standard

The primary application for this compound in drug development is as an internal standard (IS) for quantifying an analyte containing an isopropylamine moiety in complex biological matrices like plasma or urine.

The "Why" of Deuterated Internal Standards: An ideal IS should have physicochemical properties nearly identical to the analyte but be clearly distinguishable by the detector.[3] this compound fulfills this perfectly for LC-MS applications. It co-elutes with the non-labeled analyte, experiencing the same sample preparation losses and ionization effects in the MS source. However, its 7-dalton mass difference allows the mass spectrometer to detect it on a separate channel, enabling a precise ratio of (Analyte Response / IS Response) to be calculated. This ratio corrects for variability and ensures accurate quantification.[2][3]

Visualization 2: Principle of a Deuterated Internal Standard in LC-MS

Caption: Workflow showing how a deuterated internal standard corrects for variability.

Part 4: Strategic Sourcing and Supplier Selection

Choosing a supplier involves more than comparing prices. For scientific and regulated applications, the quality of documentation and support is paramount.

Key Supplier Selection Criteria:

-

Comprehensive Certificate of Analysis (CoA): Does the CoA clearly state both chemical purity (by GC or other methods) and isotopic purity (atom % D)? Does it provide the analytical data or spectra upon request?[12]

-

Batch-to-Batch Consistency: Can the supplier provide data demonstrating consistency across different manufacturing lots? This is critical for long-term studies.[2]

-

Regulatory Support: For later-stage development, does the supplier operate under a quality system like ISO 9001 or offer products manufactured under Good Manufacturing Practices (GMP)?[2][]

-

Technical Expertise: Does the supplier have accessible technical support scientists who can answer questions about product stability, solubility, or analytical methods?[4]

Visualization 3: Decision Tree for Supplier Selection

Caption: A decision-making framework for selecting a suitable supplier.

Conclusion

High-purity this compound is a critical enabling tool for modern pharmaceutical research and development. Its value, however, is contingent on its analytical quality. By understanding the supplier landscape, demanding comprehensive quality control data, and applying sound analytical principles, researchers can ensure the integrity of their results. The choice of a supplier should be viewed as a strategic partnership, one where transparency, documentation, and technical support are as vital as the molecule itself.

References

-

Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. [Link]

-

ResolveMass Laboratories Inc. Deuterated Polymers: Complete Guide. [Link]

-

Amerigo Scientific. This compound (98% (CP)). [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

LookChem. ISO-PROPYL-D7-AMINE. [Link]

-

CP Lab Safety. This compound, 100 mg. [Link]

- Google Patents. CN103965055A - Synthesis method of isopropyl amine.

-

ResolveMass Laboratories Inc. How to Choose the Right Deuterated Labelled Chemical Synthesis Partner in Canada. [Link]

- Google Patents. CN1054366C - Process for producing isopropyl amine.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. This compound D 98atom , 98 CP 106658-09-7 [sigmaaldrich.com]

- 5. This compound D 98atom , 98 CP 106658-09-7 [sigmaaldrich.com]

- 6. This compound | TRC-I823977-100MG | LGC Standards [lgcstandards.com]

- 8. clearsynth.com [clearsynth.com]

- 9. scbt.com [scbt.com]

- 10. This compound (98% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. youtube.com [youtube.com]

Mass spectrum and fragmentation pattern of Isopropyl-d7-amine

An In-Depth Technical Guide to the Mass Spectrum and Fragmentation Pattern of Isopropyl-d7-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrum and fragmentation pattern of this compound (C₃D₇H₂N). Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of electron ionization mass spectrometry (EI-MS) as applied to aliphatic amines. By first examining the well-established fragmentation of unlabeled isopropylamine, we then extrapolate and detail the predicted mass spectrum of its heptadeuterated analog. This guide emphasizes the causal relationships behind fragmentation pathways, the utility of deuterated internal standards in quantitative analysis, and provides detailed experimental protocols for acquiring and interpreting mass spectra.

Introduction: The Significance of Isotopic Labeling in Mass Spectrometry

In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolic research, stable isotope labeling is an indispensable tool. Deuterium (²H or D), a stable isotope of hydrogen, offers a powerful means to trace metabolic pathways, elucidate reaction mechanisms, and, most pertinent to this guide, serve as a robust internal standard for quantitative mass spectrometry.[1] The deliberate replacement of hydrogen with deuterium in a molecule, such as in this compound, provides a compound that is chemically almost identical to its unlabeled counterpart but is easily distinguishable by its higher mass. This mass shift is the cornerstone of its application as an internal standard, allowing for precise correction of variations that can occur during sample preparation and analysis.[2]

This compound, with its seven deuterium atoms, is an ideal internal standard for the quantification of isopropylamine and related compounds. Understanding its behavior under mass spectrometric analysis is therefore crucial for the development of accurate and reliable analytical methods.

Electron Ionization (EI) Mass Spectrometry of Aliphatic Amines

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. While this can sometimes prevent the observation of a prominent molecular ion peak, the resulting fragmentation pattern provides a wealth of structural information, akin to a molecular fingerprint.

For aliphatic amines, the ionization process typically involves the removal of a non-bonding electron from the nitrogen atom, as these are the highest energy electrons in the molecule. The resulting molecular ion is a radical cation.

The fragmentation of aliphatic amines is dominated by a characteristic cleavage of the carbon-carbon bond adjacent to the nitrogen atom, a process known as alpha-cleavage .[3][4] This cleavage is driven by the stability of the resulting resonance-stabilized immonium cation.

Mass Spectrum and Fragmentation of Isopropylamine (Unlabeled)

To comprehend the mass spectrum of this compound, it is first essential to understand the fragmentation of its unlabeled analog, isopropylamine (C₃H₉N).

Molecular Weight: 59.11 g/mol [5]

Upon electron ionization, the isopropylamine molecule forms a molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) of 59.

The most prominent fragmentation pathway is the alpha-cleavage, involving the loss of a methyl radical (•CH₃) from the molecular ion. This results in the formation of a stable, resonance-stabilized immonium cation with an m/z of 44. This fragment is typically the base peak in the mass spectrum of isopropylamine, indicating it is the most abundant ion.[6]

Table 1: Key Ions in the Mass Spectrum of Isopropylamine

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 59 | Molecular Ion | [C₃H₉N]⁺˙ | Ionization of isopropylamine |

| 44 | Immonium Cation (Base Peak) | [C₂H₆N]⁺ | α-cleavage: Loss of •CH₃ |

| 43 | Isopropyl Cation | [C₃H₇]⁺ | C-N bond cleavage: Loss of •NH₂ |

Note: The relative intensities of these peaks can vary depending on the specific instrumentation and analytical conditions.

Predicted Mass Spectrum and Fragmentation of this compound

This compound has the linear formula CD₃CD(NH₂)CD₃. All seven hydrogen atoms on the carbon backbone are replaced with deuterium.

Molecular Weight: 66.15 g/mol [7][8]

The fundamental fragmentation pathways observed for isopropylamine are expected to be conserved for its deuterated analog. However, the masses of the resulting fragments will be shifted due to the presence of deuterium.

4.1. The Molecular Ion

The molecular ion of this compound will be observed at an m/z of 66, corresponding to the [C₃D₇H₂N]⁺˙ radical cation.

4.2. Alpha-Cleavage: The Dominant Fragmentation

Similar to the unlabeled compound, the most favorable fragmentation will be the alpha-cleavage. In this case, a deuterated methyl radical (•CD₃) is lost.

-

Mass of lost radical (•CD₃): 12.01 + (3 * 2.014) = 18.052 Da

-

Mass of resulting fragment: 66.15 - 18.052 = 48.098 Da

Therefore, the base peak in the mass spectrum of this compound is predicted to be at m/z 48 . This ion corresponds to the deuterated immonium cation, [C₂D₃H₂N]⁺.

4.3. Other Potential Fragments

Cleavage of the C-N bond, while less favorable than alpha-cleavage, may also occur. This would result in the loss of an amino radical (•NH₂) and the formation of a heptadeuterated isopropyl cation.

-

Mass of lost radical (•NH₂): 14.01 + (2 * 1.008) = 16.026 Da

-

Mass of resulting fragment: 66.15 - 16.026 = 50.124 Da

A peak at m/z 50 , corresponding to the [C₃D₇]⁺ cation, may therefore be observed, albeit likely at a lower intensity than the base peak at m/z 48.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 66 | Molecular Ion | [C₃D₇H₂N]⁺˙ | Ionization of this compound |

| 50 | Heptadeuteroisopropyl Cation | [C₃D₇]⁺ | C-N bond cleavage: Loss of •NH₂ |

| 48 | Deuterated Immonium Cation (Base Peak) | [C₂D₄H₂N]⁺ | α-cleavage: Loss of •CD₃ |

Diagram 1: Predicted Fragmentation Pathway of this compound

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

5.1. Sample Preparation for GC-MS Analysis

For the analysis of this compound, a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice.

-

Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of working solutions by serial dilution of the stock solution to the desired concentration range for analysis.

-

Sample Derivatization (Optional): For certain applications, derivatization of the amine group can improve chromatographic performance and spectral characteristics. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The choice of derivatizing agent will depend on the specific analytical goals.

5.2. GC-MS Instrumentation and Parameters

The following are typical starting parameters for the GC-MS analysis of this compound. These should be optimized for the specific instrument and application.

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-100.

-

Diagram 2: GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrum of this compound is predicted to be characterized by a molecular ion at m/z 66 and a base peak at m/z 48, resulting from the alpha-cleavage and loss of a deuterated methyl radical. This predictable and distinct fragmentation pattern, coupled with its chemical similarity to unlabeled isopropylamine, makes it an excellent internal standard for quantitative mass spectrometric analyses. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their analytical workflows.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6363, Isopropylamine." PubChem. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12203880, this compound." PubChem. [Link]

-

National Institute of Standards and Technology. "2-Propanamine." NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. "Diisopropylamine." NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. "N-Isopropylethylenediamine." NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine. [Link]

-

SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. [Link]

-

SlidePlayer. Mass spectrometry. [Link]

- Google Patents. Method of analysis of amine by mass spectrometry.

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. This compound | TRC-I823977-100MG | LGC Standards [lgcstandards.com]

- 8. clearsynth.com [clearsynth.com]

Navigating the Isotopic Landscape: A Guide to the NMR Structural Confirmation of Isopropyl-d7-amine

Foreword: The Analytical Imperative for Isotopic Labeling

In the landscape of modern drug development and materials science, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium (²H or D), has emerged as a powerful tool. This "deuterium fortification" can significantly alter the metabolic fate of a molecule, often leading to improved pharmacokinetic profiles. Consequently, the unambiguous structural confirmation of these isotopically labeled compounds is not merely a procedural step but a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering a detailed window into the molecular architecture. This guide provides an in-depth exploration of the NMR spectroscopic techniques required for the structural elucidation of Isopropyl-d7-amine, a deuterated analog of a fundamental building block. We will delve into the theoretical underpinnings and practical considerations of ¹H, ¹³C, and ²H NMR, demonstrating how these complementary methods provide a comprehensive and self-validating system for structural confirmation.

The Subject Molecule: this compound

This compound is an isotopically labeled version of isopropylamine where seven of the nine hydrogen atoms have been replaced with deuterium.

-

IUPAC Name: 1,1,1,2,3,3,3-heptadeuteriopropan-2-amine[1]

-

Chemical Formula: C₃H₂D₇N

-

Structure:

The strategic placement of deuterium at all carbon positions leaves only the amine protons (NH₂) as ¹H isotopes. This specific labeling pattern dictates the expected outcomes in various NMR experiments.

¹H NMR Spectroscopy: The Disappearing Act and the Lone Survivors

The ¹H NMR spectrum of a deuterated compound is often most notable for what is absent. Deuterium is NMR active but resonates at a significantly different frequency than protons, making it "invisible" in a standard ¹H NMR experiment.[2][3]

Expected ¹H NMR Spectrum of this compound

For this compound, the complete deuteration of the isopropyl backbone means that the characteristic signals of the methine (CH) and methyl (CH₃) groups of isopropylamine will be absent. The only remaining proton signals will be from the amine group (-NH₂).

-

Amine Protons (-NH₂): These protons will appear as a single, often broad, resonance. The chemical shift of amine protons is highly variable and dependent on factors such as solvent, concentration, and temperature. In many common solvents, this signal can be found in the range of 1-5 ppm.[4] The broadness of the peak is a result of several factors, including quadrupolar coupling to the ¹⁴N nucleus and chemical exchange with other protic species in the sample (like trace water).[4]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of a deuterated solvent is crucial to avoid a large solvent proton signal that would obscure the analyte's signals.[2][3]

-

Instrument Setup:

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium signal of the solvent. This is essential for maintaining a stable magnetic field.[2]

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio for the -NH₂ peak.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Data Presentation: Predicted ¹H NMR Data

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| -NH₂ | 1-5 (variable) | Singlet (broad) | 2H |

| -CD(CD₃)₂ | Absent | - | - |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton and the Influence of Deuterium

In ¹³C NMR, the carbon atoms of the molecule are observed. For this compound, we expect to see signals for the two distinct carbon environments: the methine carbon (-CD-) and the two equivalent methyl carbons (-CD₃). The presence of deuterium on these carbons leads to two key effects:

-

Isotope Shift: The replacement of a proton with a deuterium atom typically causes a small upfield shift (to lower ppm values) in the ¹³C chemical shift of the attached carbon.

-

¹³C-²H Coupling: The spin-1 deuterium nucleus will couple to the ¹³C nucleus, splitting the carbon signal into a multiplet. The number of lines in the multiplet is given by the formula 2nI + 1, where 'n' is the number of equivalent deuterium atoms and 'I' is the spin quantum number of deuterium (I=1).

Expected ¹³C NMR Spectrum of this compound

-

Methine Carbon (-CD-): This carbon is attached to one deuterium atom. Therefore, its signal will be split into a 1:1:1 triplet (211 + 1 = 3).

-

Methyl Carbons (-CD₃): Each of the two equivalent methyl carbons is attached to three deuterium atoms. This will result in a 1:3:6:7:6:3:1 septet (231 + 1 = 7).

The observation of these characteristic splitting patterns provides definitive evidence for the location of the deuterium atoms.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

Maintain the lock on the solvent's deuterium signal.

-

Use the same shim settings as for the ¹H NMR.

-

-

Data Acquisition:

-

Acquire a 1D ¹³C NMR spectrum. It is common to use proton decoupling to simplify the spectrum by removing ¹³C-¹H couplings. For this compound, this is less critical for the carbon backbone but will sharpen the signals by removing any long-range couplings to the -NH₂ protons.

-

A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of ¹³C and its lower gyromagnetic ratio.

-

-

Data Processing:

-

Apply Fourier transformation.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent's carbon signal as a reference.

-

Data Presentation: Predicted ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹³C-²H coupling) |

| -CD- | ~45 | 1:1:1 Triplet |

| -CD₃ | ~25 | 1:3:6:7:6:3:1 Septet |

Note: The exact chemical shifts may vary slightly from the non-deuterated analog due to isotope effects.

²H NMR Spectroscopy: Direct Observation of Deuterium

²H (Deuterium) NMR allows for the direct detection of the deuterium nuclei. This is a powerful tool for confirming the successful incorporation of deuterium into the molecule.[5]

Expected ²H NMR Spectrum of this compound

The ²H NMR spectrum of this compound will show two distinct signals corresponding to the two different deuterium environments:

-

Methine Deuteron (-CD-): A single peak corresponding to the deuterium on the methine carbon.

-

Methyl Deuterons (-CD₃): A single peak with a larger integration value, corresponding to the six equivalent deuterium atoms on the two methyl groups.

The chemical shifts in ²H NMR are nearly identical to those of the corresponding protons in ¹H NMR.[6] However, the signals in ²H NMR are typically broader than in ¹H NMR. This is due to quadrupolar relaxation, a consequence of the deuterium nucleus having a spin of 1 and a non-spherical charge distribution (a quadrupole moment).[7] This efficient relaxation mechanism leads to shorter lifetimes of the excited spin states and, consequently, broader lines.[6]

Experimental Protocol: ²H NMR

-

Sample Preparation: A higher concentration of the sample may be beneficial. Crucially, a non-deuterated solvent (e.g., CHCl₃, DMSO) should be used to avoid a massive solvent signal in the ²H spectrum.[8][9]

-

Instrument Setup:

-

Data Acquisition:

-

Acquire a 1D ²H NMR spectrum.

-

-

Data Processing:

Data Presentation: Predicted ²H NMR Data

| Deuterium Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Relative Integration |

| -CD- | ~3.0 | Singlet (broad) | 1 |

| -CD₃ | ~1.1 | Singlet (broad) | 6 |

Note: Chemical shifts are referenced to the corresponding proton chemical shifts in the non-deuterated analog.

Visualizing the Workflow for Structural Confirmation

The logical flow of experiments for the structural confirmation of this compound can be visualized as follows:

Caption: Workflow for the structural confirmation of this compound using NMR spectroscopy.

Synergistic Power of Multi-Nuclear NMR: A Self-Validating System

The true strength of this analytical approach lies in the synergy between the different NMR experiments. Each experiment provides a piece of the structural puzzle, and together they form a self-validating system:

-

¹H NMR confirms the deuteration of the carbon backbone by the absence of corresponding proton signals and verifies the presence of the amine protons.

-

¹³C NMR not only confirms the presence of the correct carbon skeleton but also pinpoints the location of the deuterium atoms through the characteristic ¹³C-²H coupling patterns.

-

²H NMR provides the most direct evidence of successful deuteration by observing the deuterium nuclei at the expected chemical shifts.

The congruence of the data from these three independent but complementary NMR techniques provides an unassailable confirmation of the structure of this compound.

Conclusion

The structural elucidation of isotopically labeled compounds such as this compound requires a multi-faceted analytical approach. As we have demonstrated, a combination of ¹H, ¹³C, and ²H NMR spectroscopy provides a robust and comprehensive methodology for confirming the molecular structure. By understanding the theoretical principles behind each technique and adhering to sound experimental protocols, researchers can confidently navigate the isotopic landscape and ensure the integrity of their scientific endeavors. This guide serves as a testament to the power of NMR spectroscopy as an indispensable tool in modern chemical research and development.

References

Sources

- 1. This compound | TRC-I823977-100MG | LGC Standards [lgcstandards.com]

- 2. studymind.co.uk [studymind.co.uk]

- 3. myuchem.com [myuchem.com]

- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 6. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 7. Quadrupolar nuclei [chem.ch.huji.ac.il]

- 8. cdn.dal.ca [cdn.dal.ca]

- 9. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]

The Strategic Integration of Isopropyl-d7-amine in Modern Organic Synthesis: A Technical Guide

Abstract

The substitution of hydrogen with its heavier, stable isotope, deuterium, represents a subtle yet powerful strategy in contemporary organic and medicinal chemistry. This technical guide provides an in-depth exploration of the potential applications of Isopropyl-d7-amine, a deuterated building block, in organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the fundamental principles governing the utility of deuterated compounds, with a particular focus on the kinetic isotope effect (KIE) and its profound implications for drug discovery and development. We will delve into practical synthetic methodologies, offering detailed protocols for the incorporation of the Isopropyl-d7 moiety into pharmacologically relevant scaffolds, and explore its role as a sophisticated tool for mechanistic elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of isotopically labeled compounds to advance their synthetic and therapeutic objectives.

The Underpinning Principle: The Kinetic Isotope Effect (KIE)

The enhanced utility of this compound in specific applications stems from a quantum mechanical phenomenon known as the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] In the context of this compound, the replacement of seven hydrogen atoms with deuterium atoms leads to a significant mass increase.

The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[1] Consequently, reactions where the cleavage of a C-H bond on the isopropyl group is the rate-determining step will proceed at a slower rate when a C-D bond must be broken. This difference in reaction rates, expressed as the ratio kH/kD, can be substantial, often ranging from 6 to 10 for primary KIEs where the bond to the isotope is broken in the rate-determining step.[1]

This seemingly simple effect has profound consequences, particularly in the realm of drug development, where it can be strategically employed to enhance the metabolic stability of a drug candidate.

Application in Drug Discovery: Enhancing Pharmacokinetic Profiles

One of the most compelling applications of this compound is in the synthesis of deuterated drug analogues to improve their pharmacokinetic (PK) properties. Many drug molecules are metabolized by cytochrome P450 enzymes in the liver, a process that often involves the oxidation of C-H bonds. If this metabolic pathway is a primary route of clearance and leads to inactivation of the drug or the formation of undesirable metabolites, deuteration at the metabolic "soft spot" can significantly slow down this process.

Case Study: Propranolol - A Hypothetical Deuteration Strategy

Propranolol is a widely used beta-blocker for treating hypertension and other cardiovascular conditions. Its metabolism involves oxidation of the isopropyl group. The synthesis of propranolol typically involves the reaction of 1-naphthol with epichlorohydrin, followed by the reaction with isopropylamine.[1] By substituting this compound in this synthesis, a deuterated version of propranolol can be prepared.

Hypothetical Synthesis of Propranolol-d7

The synthesis of Propranolol-d7 can be envisioned to proceed in a similar manner to its non-deuterated counterpart, with the key difference being the use of this compound in the final step.

Experimental Protocol: Synthesis of Propranolol-d7

This protocol is a scientifically informed projection based on established methods for propranolol synthesis.

Step 1: Synthesis of 1-(Naphthyloxy)-2,3-epoxypropane

-

To a solution of 1-naphthol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to form the naphthoxide salt.

-

Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor by TLC until the starting material is consumed.

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(naphthyloxy)-2,3-epoxypropane.

Step 2: Synthesis of Propranolol-d7

-

Dissolve the 1-(naphthyloxy)-2,3-epoxypropane (1.0 eq) in a suitable solvent such as methanol or isopropanol.

-

Add this compound (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove excess amine.

-

Dry the organic layer and concentrate to yield the crude Propranolol-d7.

-

Purify the product by recrystallization or column chromatography.

Expected Outcome:

The incorporation of the Isopropyl-d7 moiety is anticipated to slow the rate of metabolic oxidation at the isopropyl group, potentially leading to:

-

Increased plasma half-life (t½)

-

Reduced clearance

-

Lower peak plasma concentrations (Cmax) for a given dose

-

A more favorable dosing regimen

| Parameter | Propranolol (Hypothetical) | Propranolol-d7 (Projected) |

| Metabolic Pathway | Oxidation of Isopropyl group | Slower oxidation of Isopropyl-d7 group |

| Plasma Half-life | ~3-6 hours | Potentially > 6 hours |

| Dosing Frequency | 2-3 times daily | Potentially 1-2 times daily |

Application in Mechanistic Studies: Probing Reaction Pathways

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms. By comparing the rate of a reaction using this compound with that of its non-deuterated counterpart, researchers can determine whether a C-H bond on the isopropyl group is broken in the rate-determining step.

Amide Bond Formation: A Mechanistic Insight

The formation of amides from amines and acyl chlorides is a cornerstone of organic synthesis. The reaction proceeds through a nucleophilic acyl substitution mechanism.

In this mechanism, the C-H bonds of the isopropyl group are not broken during the reaction. Therefore, one would expect a negligible primary kinetic isotope effect (kH/kD ≈ 1). However, a small secondary kinetic isotope effect might be observed due to changes in hybridization at the nitrogen atom. This lack of a significant KIE can provide strong evidence against alternative mechanisms that might involve C-H bond activation.

Experimental Protocol: Comparative Rate Study of Amide Formation

-

Prepare two separate reactions under identical conditions (solvent, temperature, concentration).

-

Reaction A: React benzoyl chloride (1.0 eq) with isopropylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in dichloromethane.

-

Reaction B: React benzoyl chloride (1.0 eq) with this compound (1.1 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Monitor the disappearance of the benzoyl chloride peak in both reactions over time using a suitable analytical technique (e.g., HPLC or GC).

-

Plot the concentration of benzoyl chloride versus time for both reactions and determine the initial reaction rates.

-

Calculate the kinetic isotope effect as the ratio of the rate of Reaction A to the rate of Reaction B.

Expected Result: A KIE value close to 1 would support the accepted nucleophilic acyl substitution mechanism.

Synthesis of Other Deuterated Building Blocks

This compound can serve as a precursor for the synthesis of other valuable deuterated building blocks. For example, it is a key component in the synthesis of the herbicide atrazine. The use of this compound in the synthesis of atrazine would yield a deuterated version, which could be useful as an internal standard in environmental analysis or for studying its environmental fate and metabolism.

The synthesis of atrazine involves the sequential reaction of cyanuric chloride with ethylamine and isopropylamine in the presence of a base.

Conclusion

This compound is a versatile and valuable tool in modern organic synthesis. Its primary applications lie in the strategic modification of drug candidates to improve their pharmacokinetic profiles and in the elucidation of reaction mechanisms through kinetic isotope effect studies. The ability to selectively introduce deuterium into molecules with high precision opens up new avenues for designing safer, more effective pharmaceuticals and for gaining a deeper understanding of fundamental chemical processes. As the field of deuterated drugs continues to expand, the demand for and applications of this compound are expected to grow, solidifying its place as a key building block in the synthetic chemist's toolbox.

References

-

Wikipedia. Kinetic isotope effect. [Link]

-

ResearchGate. Facile Synthesis of Propranolol and Novel Derivatives. [Link]

-

CORE. EVALUATION OF MANUFACTURING PROCESSES FOR THE PRODUCTION OF ATRAZINE. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Illicit Drugs in Forensic Samples Using Isopropyl-d7-amine as an Internal Standard

Abstract

This application note presents a robust and reliable analytical methodology for the simultaneous quantification of a diverse panel of illicit drugs in biological matrices. The protocol leverages the principle of stable isotope dilution using Isopropyl-d7-amine as a universal internal standard for primary and secondary amine-containing drugs in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for mitigating matrix effects, correcting for variability in sample preparation, and ensuring the highest degree of accuracy and precision in quantitative analysis.[1][2] This guide provides a comprehensive framework, from sample preparation to data analysis, intended for researchers, forensic scientists, and professionals in drug development and toxicology.

Introduction: The Rationale for Isotopic Dilution

In the realm of forensic toxicology, the accurate quantification of illicit substances is paramount. Biological matrices such as urine and blood are inherently complex, containing a multitude of endogenous compounds that can interfere with the analytical signal of the target analytes.[3][4] This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[5]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for addressing these challenges.[6][7] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (in this case, hydrogen with deuterium). The key advantages of this approach are:

-

Chemical and Physical Similarity: The SIL-IS exhibits nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during all stages of sample preparation, including extraction, derivatization (if any), and chromatographic separation.

-